molecular formula C13H12F4O4 B8001375 5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid

5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid

Cat. No.: B8001375
M. Wt: 308.22 g/mol
InChI Key: PZVXFDGPXTZRAR-UHFFFAOYSA-N
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Description

5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid is a synthetic organic compound primarily used in scientific research and as a synthetic intermediate . It is characterized by the presence of a valeric acid backbone with a 3-(1,1,2,2-tetrafluoroethoxy)phenyl group and a ketone functional group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid typically involves multi-step organic reactions. One common method includes the reaction of 3-(1,1,2,2-tetrafluoroethoxy)benzene with a suitable valeric acid derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, such as the ketone and phenyl groups. These interactions can influence various biochemical processes, including enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct electronic and steric effects.

Properties

IUPAC Name

5-oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4O4/c14-12(15)13(16,17)21-9-4-1-3-8(7-9)10(18)5-2-6-11(19)20/h1,3-4,7,12H,2,5-6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVXFDGPXTZRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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